Cedryl acetate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acétate de cédryl peut être synthétisé par estérification du cédrol, un composant principal de l'huile de bois de cèdre, avec de l'anhydride acétique ou de l'acide acétique en présence d'un catalyseur tel que l'acide sulfurique . La réaction implique généralement le chauffage du mélange sous reflux pour faciliter le processus d'estérification.

Méthodes de production industrielle : Dans les milieux industriels, l'acétate de cédryl est produit par oxydation du cèdrène avec du dioxyde de sélénium dans l'anhydride acétique . Cette méthode garantit un rendement élevé de l'ester souhaité. Le produit est ensuite purifié par distillation sous pression réduite pour obtenir un composé de haute pureté adapté à une utilisation dans diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de cédryl subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'acétate de cédryl peut être oxydé pour former divers produits d'oxydation, selon les conditions et les réactifs utilisés.

Réactifs et conditions courants :

Oxydation : Le dioxyde de sélénium est couramment utilisé comme agent oxydant en présence d'anhydride acétique.

Hydrolyse : Des conditions acides ou basiques facilitent l'hydrolyse de l'acétate de cédryl.

Principaux produits formés :

Oxydation : Divers produits d'oxydation selon les conditions spécifiques.

Hydrolyse : Cédrol et acide acétique.

4. Applications de la recherche scientifique

L'acétate de cédryl a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

L'acétate de cédryl exerce ses effets par le biais de diverses cibles moléculaires et voies :

Inhibition de l'α-glucosidase : L'acétate de cédryl inhibe l'activité de l'α-glucosidase, une enzyme impliquée dans la digestion des glucides, réduisant ainsi potentiellement les taux de glucose sanguin postprandial.

Régulation de l'expression des gènes : Dans des études sur des souris nourries avec un régime riche en graisses, l'acétate de cédryl s'est avéré réguler l'expression de gènes liés au métabolisme dans le foie et les tissus adipeux, contribuant à une meilleure homéostasie du glucose et à une réduction de l'adiposité.

Applications De Recherche Scientifique

Fragrance Industry

Overview

Cedryl acetate is widely utilized in the fragrance industry due to its distinct woody aroma. It serves as a key ingredient in high-end perfumes and personal care products, contributing to complex fragrance compositions.

Applications

- Perfumes and Cosmetics : Its longevity and pleasant scent profile make it a staple in luxury fragrances.

- Household Products : Used in air fresheners, detergents, and soaps for its aromatic properties .

Market Insights

The demand for natural and sustainable fragrance ingredients is on the rise, driven by consumer preferences for eco-friendly products. Companies are exploring innovative extraction techniques to enhance sustainability while maintaining quality .

Therapeutic Applications

Anti-Cancer Properties

Recent studies have highlighted this compound's potential anti-cancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines, including HeLa cells (cervical cancer) and lung cancer models. Its mechanisms include:

- Inducing apoptosis in cancer cells.

- Exhibiting anti-inflammatory properties that may inhibit cancer proliferation .

Case Study: Lung Cancer Models

In a study by Sharma et al., this compound demonstrated significant anti-inflammatory effects in lung cancer models, suggesting its potential as a therapeutic agent in oncology .

Metabolic Health

Dietary Supplementation Studies

this compound has been investigated for its effects on metabolic health. A study published in Nutrients found that dietary supplementation of this compound improved glucose homeostasis and reduced adiposity in high-fat diet-fed mice. Key findings include:

- Significant weight reduction and decreased visceral fat.

- Improved insulin sensitivity and glucose tolerance .

| Parameter | Control Group | High-Fat Diet (HFD) | HFD + this compound (100 mg/kg) |

|---|---|---|---|

| Body Weight Gain (g) | 20 | 35 | 25 |

| Visceral Fat Weight (g) | 5 | 10 | 7 |

| Glucose Tolerance (AUC) | 150 | 200 | 160 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate its effectiveness in disrupting cellular functions of microorganisms, making it a candidate for natural preservatives in cosmetics and food products .

Regulatory Status

This compound is approved by the FDA as a flavoring agent, indicating its safety for consumption. This regulatory approval supports its use not only in fragrances but also as an additive in food products .

Mécanisme D'action

Cedryl acetate exerts its effects through various molecular targets and pathways:

α-Glucosidase Inhibition: this compound inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate digestion, thereby potentially reducing postprandial blood glucose levels.

Gene Expression Regulation: In studies on high-fat diet-fed mice, this compound was found to regulate the expression of metabolism-related genes in the liver and adipose tissues, contributing to improved glucose homeostasis and reduced adiposity.

Comparaison Avec Des Composés Similaires

L'acétate de cédryl peut être comparé à d'autres composés similaires, tels que :

Vertofix : Une molécule boisée avec un profil aromatique similaire mais une structure chimique différente.

Acétate de vétivéryl : Un autre ester avec un parfum boisé, souvent utilisé en parfumerie.

Huile de bois de cèdre de Virginie : Contient du cédrol, le précurseur de l'acétate de cédryl, et a un arôme boisé similaire.

Unicité : L'acétate de cédryl est unique en raison de sa structure d'ester spécifique, qui lui confère un arôme boisé distinctif et une stabilité, ce qui en fait un produit très apprécié dans l'industrie de la parfumerie .

Activité Biologique

Cedryl acetate, also known as acetyl cedrene, is a naturally occurring compound derived from cedarwood oil. Its biological activity has garnered attention in various fields, including pharmacology, nutrition, and metabolic research. This article delves into the biological properties of this compound, emphasizing its effects on metabolic health, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

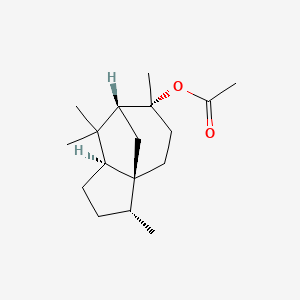

This compound is classified as a sesquiterpene ester. Its structure can be represented as follows:

- Molecular Formula: CHO

- Molecular Weight: 238.37 g/mol

Biological Activities

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism. A significant study demonstrated that this compound exhibited potent α-glucosidase inhibitory activity, outperforming the standard inhibitor acarbose. This activity suggests potential applications in managing postprandial hyperglycemia in diabetic patients .

| Compound | Inhibition Activity | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Strong | -1.4 |

| Acarbose | Standard | - |

2. Effects on Obesity and Metabolic Syndrome

Recent research highlighted the beneficial effects of this compound in preventing obesity and metabolic syndrome induced by a high-fat diet (HFD). In a controlled study involving C57BL/6J mice, those supplemented with this compound (100 mg/kg) showed significant reductions in weight gain, visceral fat pad weight, and improvements in glucose tolerance and insulin sensitivity compared to the HFD group .

Key Findings from the Study:

- Weight Gain Reduction: Mice with CA supplementation gained significantly less weight than those on HFD.

- Visceral Fat Reduction: Decreased visceral fat pad weight (2035 µm² vs. 4275 µm²).

- Improved Metabolic Parameters: Enhanced hepatic lipid accumulation regulation and gene expression related to metabolism.

| Parameter | HFD Group | CA Supplemented Group |

|---|---|---|

| Weight Gain (g) | 25 ± 3 | 15 ± 2 |

| Visceral Fat Pad Weight (mg) | 300 ± 50 | 150 ± 30 |

| Glucose Tolerance (AUC) | High | Low |

The mechanism through which this compound exerts its biological effects involves modulation of metabolic pathways. The compound was found to regulate gene expression related to gluconeogenesis and fatty acid metabolism, including:

- Pepck : Phosphoenolpyruvate carboxykinase

- G6Pase : Glucose-6-phosphatase

- PPARγ : Peroxisome proliferator-activated receptor gamma

These regulatory effects suggest that this compound may play a role in improving insulin sensitivity and reducing adiposity through its influence on metabolic gene expression .

Fungal Transformation Study

A pioneering study investigated the fungal transformation of this compound using Cunninghamella elegans. This research identified several metabolites with potential biological activities, including:

- 10β-hydroxythis compound

- 2α-hydroxy-10-oxothis compound

These metabolites displayed varying degrees of α-glucosidase inhibitory activity, indicating that fungal biotransformation could enhance the bioactivity of this compound derivatives .

Safety and Regulatory Status

This compound is recognized by the FDA as a safe flavoring agent in food products. Its low toxicity profile makes it suitable for various applications in food and pharmaceuticals .

Propriétés

IUPAC Name |

(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKQRXZEXPXXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859105 | |

| Record name | Cedran-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200.00 to 203.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-54-3, 61789-42-2 | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, 6-acetate, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cedryl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40.00 to 42.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cedryl acetate, and where is it found naturally?

A1: this compound, also known as cedrol acetate or cedranyl acetate, is a naturally occurring sesquiterpene acetate. It contributes to the characteristic woody aroma of cedarwood oil and can be found in the wood of Cuninghamia konishii Hayata. []

Q2: How is this compound synthesized in the lab?

A2: Several methods have been explored for the synthesis of this compound. One common approach involves the acetylation of cedrol using acetic anhydride as the acetylating agent. [, , ] Various catalysts can be employed to facilitate this reaction, including phosphoric acid combined with acetic acid, [] heterogeneous catalyst H2SO4/SiO2, [, ] and zeolite H-FER. []

Q3: Are there any advantages to using a heterogeneous catalyst like H2SO4/SiO2 for this compound synthesis?

A3: Yes, utilizing a heterogeneous catalyst like H2SO4/SiO2 offers several advantages. This method has been successfully carried out under solvent-free conditions, which aligns with green chemistry principles by reducing solvent waste. [, ] Additionally, heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process. []

Q4: Beyond its aroma, does this compound possess any other notable properties?

A4: Recent research suggests that this compound may have potential benefits in addressing metabolic health. A study on mice fed a high-fat diet found that dietary supplementation with this compound helped to reduce weight gain, decrease visceral fat, and improve glucose homeostasis. [] Further research is needed to understand the underlying mechanisms and potential applications in humans.

Q5: How was the impact of this compound on metabolism studied in the lab?

A5: Researchers investigated the effects of this compound supplementation on mice fed a high-fat diet. The study involved comparing metabolic parameters, such as weight gain, fat accumulation, glucose tolerance, and insulin resistance, between mice supplemented with this compound and those without. Additionally, gene expression analysis of liver and adipose tissues was performed to understand the molecular mechanisms involved. []

Q6: What were the findings of the study on this compound and metabolic health?

A6: The study demonstrated that dietary supplementation of this compound in mice fed a high-fat diet led to a significant reduction in weight gain and visceral fat accumulation compared to the control group. [] Moreover, this compound supplementation improved glucose tolerance, insulin sensitivity, and reduced hepatic gluconeogenesis, suggesting its potential role in ameliorating diet-induced metabolic dysfunction. []

Q7: Did the study uncover any insights into how this compound might exert its effects on metabolism?

A7: The study found that this compound supplementation influenced the expression of genes involved in lipid and glucose metabolism. In the liver, it downregulated genes associated with gluconeogenesis, such as Pepck, G6Pase, and Fbp1. [] In adipose tissues, this compound modulated the expression of genes involved in adipogenesis, lipogenesis, and thermogenesis, including PPARγ, C/EBPα, FABP4, FAS, Cytc, PGC-1α, PRDM16, Cidea, and COX4. []

Q8: Did the study find any evidence to suggest that this compound might be acting through modulation of the gut microbiota?

A8: Interestingly, the study found no significant differences in the gut microbiota composition between the this compound-supplemented group and the high-fat diet control group. [] This observation suggests that the observed metabolic benefits of this compound were likely not mediated through alterations in gut microbiota composition, at least at the phylum and family levels investigated in the study.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.